molecular formula C25H40N2O5 B3833516 methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate

methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate

Cat. No. B3833516
M. Wt: 448.6 g/mol
InChI Key: LCORQBRLBSIMAD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyran ring, and an amino group. It also contains several ether linkages and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide a cyclic structure, while the pyran ring would introduce an additional cyclic ether component .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ether linkages could potentially be cleaved under acidic conditions, and the amino group could participate in reactions with electrophiles .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in the field of medicinal chemistry or materials science .

properties

IUPAC Name

methyl 1-[2-hydroxy-3-[3-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O5/c1-26(11-6-20-9-14-31-15-10-20)17-21-4-3-5-24(16-21)32-19-23(28)18-27-12-7-22(8-13-27)25(29)30-2/h3-5,16,20,22-23,28H,6-15,17-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCORQBRLBSIMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCOCC1)CC2=CC(=CC=C2)OCC(CN3CCC(CC3)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[2-hydroxy-3-[3-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate
Reactant of Route 2
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methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate
Reactant of Route 3
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methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate
Reactant of Route 5
methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate

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